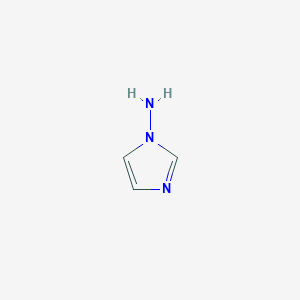

1H-Imidazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZANEWAFZMPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1h Imidazol 1 Amine and Its Derivatives

Classical and Modern Approaches for Imidazole (B134444) Ring Formation

The foundational methods of imidazole synthesis have been adapted to produce N-substituted derivatives, including those bearing an amino group at the 1-position. These strategies often involve the condensation of multiple components to build the heterocyclic ring.

The Debus-Radziszewski synthesis, first reported by Heinrich Debus in 1858, is a cornerstone of imidazole chemistry. mdpi.comnih.gov In its classic form, the reaction condenses a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. mdpi.comirjmets.com

A critical adaptation of this multi-component reaction involves the substitution of one equivalent of ammonia with a primary amine, which yields N-1 substituted imidazoles. irjmets.comwikipedia.org To generate 1H-imidazol-1-amine derivatives, this approach can be modified by using a hydrazine (B178648) or a substituted hydrazine in place of the primary amine. This allows for the direct incorporation of the N-amino functionality onto the imidazole ring during its formation. The reaction proceeds via the condensation of the dicarbonyl with the hydrazine and aldehyde, followed by cyclization and dehydration to form the aromatic imidazole ring. wikipedia.orgosti.gov This method is valued in industrial applications for its use of simple, inexpensive starting materials.

| Reactant 1 (Dicarbonyl) | Reactant 2 (Aldehyde) | Reactant 3 (Nitrogen Source) | Product Type | Reference(s) |

| Benzil (B1666583) | Substituted Aldehyde | Ammonium (B1175870) Acetate (B1210297) & Primary Amine | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.net |

| Glyoxal | Formaldehyde | Hydrazine (proposed) | 1-Aminoimidazole | nih.govwikipedia.org |

| Diketone | Aldehyde | Diamine | Imidazolium (B1220033) Moieties | osti.gov |

The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgjournalijar.com The reaction typically involves the base-induced cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. organic-chemistry.orgnih.gov The aldimine is generated in situ from the condensation of an aldehyde and a primary amine. organic-chemistry.org

For the synthesis of this compound derivatives, the primary amine used to form the aldimine can be a hydrazine derivative. The subsequent reaction with TosMIC under basic conditions leads to a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the N-amino-substituted imidazole. organic-chemistry.org This multicomponent approach is noted for its versatility and the ability to construct imidazoles with a variety of substituents. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Reference(s) |

| Aldehyde | Hydrazine derivative | TosMIC | 1-Aminoimidazole derivative | organic-chemistry.orgnih.gov |

| Aldehyde-containing vinylogous bromide | Amine-containing double bond | TosMIC | Fused Imidazo-pyridine | nih.gov |

| 2-Indolecarboxaldeyde | Benzyl amine | TosMIC | Indole-imidazole | nih.gov |

One-pot and multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted imidazoles in a single step, which is both time-saving and economical. ijpbs.com The Debus-Radziszewski and Van Leusen reactions are themselves examples of MCRs.

Other notable multi-component strategies have been developed. For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in very good yields. organic-chemistry.org Another approach uses erbium triflate as a catalyst for the reaction between α-azido chalcones, aryl aldehydes, and anilines to give highly substituted imidazoles. organic-chemistry.org A particularly relevant strategy involves the reaction of aldehydes and isocyanides with amine components; the nucleophilic nitrogen of an imidazole can intercept a nitrilium ion intermediate to form fused imidazopyrazines in excellent yields. mdpi.com These MCRs offer a robust platform for generating a diverse library of imidazole derivatives. mdpi.com

In alignment with the principles of green chemistry, microwave-assisted synthesis has become a valuable tool for accelerating organic reactions. jetir.org The synthesis of substituted imidazoles has benefited significantly from this technology, which often leads to shorter reaction times, higher yields, and simpler procedures compared to conventional heating. jetir.org

For example, the Debus-Radziszewski reaction can be performed under microwave irradiation using glacial acetic acid as a catalyst in solvent-free conditions, allowing for the rapid synthesis of 2,4,5-triphenyl imidazoles in as little as 1-3 minutes. jetir.org Similarly, 4,5-disubstituted imidazoles can be prepared from 1,2-diketones and urotropine with ammonium acetate under solventless microwave conditions. organic-chemistry.org Microwave irradiation has also been successfully applied to the hydrazinolysis of imidazo[1,2-a]pyrimidines to afford 2-amino-1H-imidazoles, avoiding the harsh acidic conditions often required in other methods. msu.ru These protocols are attractive due to their efficiency and reduced environmental impact. researchgate.nettubitak.gov.tr

| Method | Reactants | Conditions | Advantages | Reference(s) |

| Debus-Radziszewski | Benzil, Aldehyde, Ammonium Acetate | Microwave, Glacial Acetic Acid, Solvent-Free | Fast (1-3 min), High Yield, Inexpensive Catalyst | jetir.org |

| Hydrazinolysis | Imidazo[1,2-a]pyrimidines, Hydrazine | Microwave (150W), 120 °C, Ethanol | Avoids strong acid, High Yields (up to 96%) | msu.ru |

| MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines | Microwave, p-TSA, Ethanol | Green solvent, One-pot | tubitak.gov.tr |

One-Pot and Multi-component Condensation Reactions

Catalytic Synthesis Routes and Mechanistic Insights

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, providing novel pathways with high levels of control and efficiency. Various metals have been employed to construct and functionalize the imidazole ring.

Copper-Catalyzed Reactions: Copper catalysis is widely used for forming C-N bonds, making it highly suitable for imidazole synthesis. researchgate.net Copper-catalyzed methods include the N-arylation of imidazoles with aryl halides, which can proceed under mild conditions, often without the need for an additional ligand. organic-chemistry.orgbenthamdirect.com A simple and efficient route for creating multisubstituted imidazoles is the copper-catalyzed [3+2] cycloaddition, which uses oxygen as a green oxidant. organic-chemistry.orgacs.org Copper catalysts also facilitate the cascade addition and cyclization of o-haloanilines and carbodiimides to produce 2-aminobenzimidazoles. thieme-connect.com These methods are valued for their operational simplicity and tolerance of various functional groups. chim.itrsc.org

Gold-Catalyzed Reactions: Gold catalysts, typically Au(I) complexes, are known for their ability to activate alkynes toward nucleophilic attack. mdpi.com This reactivity has been harnessed to synthesize highly functionalized 4-aminoimidazoles through a [3+2] cycloaddition of ynamides with oxadiazoles. organic-chemistry.orgmdpi.com The reaction proceeds through an α-imino gold carbene intermediate, a key species in many gold-catalyzed transformations. mdpi.comresearchgate.net These methods are distinguished by their high atom economy and regioselectivity. organic-chemistry.orgacs.org

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are effective in promoting transannulation reactions. For instance, stable 1-sulfonyl-1,2,3-triazoles can react with nitriles in the presence of a rhodium catalyst to yield substituted imidazoles. organic-chemistry.orgacs.org The proposed mechanism involves the formation of a rhodium iminocarbenoid intermediate. acs.org Rhodium catalysts have also been used in the transannulation of 1,2,4-oxadiazoles to produce 5-sulfonamidoimidazoles. organic-chemistry.orgrsc.org

Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. Nickel-based systems have been developed for the C-H arylation of imidazoles at the C2 position using phenol (B47542) derivatives or chloroarenes as coupling partners. scispace.comresearchgate.net The success of these reactions often relies on the choice of ligand and the use of a tertiary alcohol as the solvent. scispace.com Additionally, nickel catalysts like Raney nickel are employed in reduction reactions, such as the hydrogenation of a nitrile group to an amine in the synthesis of N-(3-aminopropyl) imidazole. google.com

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference(s) |

| Copper | [3+2] Cycloaddition | Alkynes, Amidines | Uses O₂ as oxidant, high regioselectivity | organic-chemistry.orgacs.orgchim.it |

| Gold | [3+2] Annulation | Ynamides, Oxadiazoles | Atom-economical, forms α-imino gold carbenes | organic-chemistry.orgmdpi.comresearchgate.net |

| Rhodium | Transannulation | 1-Sulfonyl-1,2,3-triazoles, Nitriles | Forms Rhodium iminocarbenoid intermediates | organic-chemistry.orgacs.org |

| Nickel | C-H Arylation | Imidazoles, Phenol derivatives/Chloroarenes | Cost-effective, C2-selective functionalization | scispace.comresearchgate.net |

Organocatalysis and Metal-Free Protocols for Imidazole Ring Construction

The development of organocatalytic and metal-free methods for imidazole synthesis aligns with the principles of green chemistry by avoiding the use of toxic and expensive heavy metals. These approaches often utilize readily available, simple organic molecules to catalyze the formation of the imidazole core.

One notable metal-free approach involves the Brønsted acid-catalyzed multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This method provides an efficient route to 1,2,5-trisubstituted imidazoles with high functional group compatibility. acs.org For instance, benzoic acid has been effectively used to catalyze the reaction between vinyl azides, aromatic aldehydes, and aromatic amines, offering a convenient, metal-free synthesis of 1,2,5-trisubstituted imidazoles without generating toxic byproducts. organic-chemistry.org

Similarly, glutamic acid has been identified as an efficient organocatalyst for the one-pot synthesis of 2,4,5-triaryl substituted imidazoles. researchgate.net The use of deep eutectic solvents, such as a urea-ZnCl₂ mixture, has also been shown to effectively catalyze the reaction of a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate to yield a variety of triaryl-1H-imidazoles. organic-chemistry.org This solvent system is advantageous as it can be reused multiple times without a significant loss in catalytic activity. organic-chemistry.org Furthermore, the use of imidazole itself as an organocatalyst has been demonstrated in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, showcasing the versatility of simple organic molecules in catalysis. ias.ac.in

The table below summarizes various organocatalytic and metal-free approaches for the synthesis of imidazole derivatives.

| Catalyst/Promoter | Reactants | Product | Key Features |

| Benzoic Acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-Trisubstituted imidazoles | Metal-free, high functional group compatibility. organic-chemistry.org |

| p-Toluenesulfonic acid | 2-Aminopyridine, arylglyoxal, alkyne derivatives | 2,3-Disubstituted imidazo[1,2-a]pyridines | Microwave-assisted, fast reaction times. acs.org |

| Pivalic Acid | Internal alkyne, aldehyde, aniline (B41778), NH₄OAc | Tri- and tetrasubstituted imidazoles | Metal-free, multicomponent reaction, good to excellent yields. acs.org |

| Glutamic Acid | Benzil or benzoin, aldehydes, ammonium acetate | 2,4,5-Triaryl substituted imidazoles | Organocatalytic, one-pot synthesis. researchgate.net |

| Urea-ZnCl₂ | Dicarbonyl compound, aromatic aldehyde, ammonium acetate | Triaryl-1H-imidazoles | Reusable deep eutectic solvent. organic-chemistry.org |

Electrochemical Oxidative Tandem Cyclization

Electrosynthesis has emerged as a powerful and environmentally friendly tool in organic synthesis, offering mild reaction conditions and avoiding the need for chemical oxidants. An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been developed for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles. acs.orgresearchgate.net This metal- and oxidant-free method proceeds via a direct C-N bond formation and demonstrates broad functional group tolerance, providing the desired imidazoles in moderate to excellent yields. acs.orgresearchgate.net

Another electrochemical approach involves a tandem Michael addition, azidation, and intramolecular cyclization of amines, alkynes, and azides in an undivided cell. rsc.orgrsc.org This method furnishes a variety of substituted imidazoles and avoids the use of transition metal catalysts and peroxide reagents, adhering to green chemistry principles. rsc.orgrsc.org The reaction is scalable, further highlighting its potential for commercial production. rsc.org

The following table outlines key aspects of electrochemical methods for imidazole synthesis.

| Reaction Type | Reactants | Key Conditions | Product | Advantages |

| Oxidative Tandem Cyclization | Aryl ketones, benzylamines | Metal- and oxidant-free, HI-mediated | 1,2,4-Trisubstituted-(1H)-imidazoles | Broad functional group tolerance, direct C-N bond formation. acs.orgresearchgate.net |

| Tandem Michael Addition/Azidation/Cyclization | Amines, alkynes, azides | Undivided electrolytic cell, catalyst-free | Polysubstituted imidazoles | Avoids transition metals and peroxides, scalable. rsc.orgrsc.org |

Advanced Synthetic Transformations and Functionalization Strategies

Beyond the initial construction of the imidazole ring, various advanced transformations and functionalization strategies are employed to create diverse and complex derivatives.

Denitrogenative Transformation of 5-Amino-1,2,3-Triazole Derivatives

A novel and efficient route to 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netresearchgate.netmdpi.comnih.gov This approach begins with the synthesis of 5-amino-1,2,3-triazoles through a dipolar azide-nitrile cycloaddition. researchgate.netmdpi.comnih.gov The subsequent transformation involves an intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. researchgate.netmdpi.comnih.gov This method provides access to a range of functionalized 1H-imidazoles. mdpi.comnih.gov

Regioselective Functionalization at N-1, C-2, C-4, and C-5 Positions

Achieving regioselective functionalization of the imidazole ring is crucial for synthesizing specific isomers with desired properties. Various strategies have been developed to control the position of substitution.

N-1 Position: The N-1 position can be functionalized through methods like N-alkylation. For instance, in the synthesis of chiral benzimidazole (B57391) derivatives, benzimidazole is first N-alkylated to introduce an acetaldehyde (B116499) group. thieme-connect.com

C-2, C-4, and C-5 Positions: Metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents at specific carbon atoms. For example, a copper-catalyzed reaction of imidamides with carboxylic acids allows for regioselective substitution at the C-2 and C-4 positions. rsc.org Furthermore, the inclusion of a nitroalkane in the reaction mixture can introduce functionality at the C-5 position. rsc.org

Directed Metalation: The use of directing groups can control the regioselectivity of metalation and subsequent electrophilic trapping. For the 1H-imidazo[1,2-b]pyrazole scaffold, a non-classical isostere of indole (B1671886), selective functionalization has been achieved through regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.org

The following table provides examples of regioselective functionalization strategies.

| Position(s) | Method | Reagents/Catalysts | Substrate |

| N-1 | N-Alkylation | - | Benzimidazole thieme-connect.com |

| C-2, C-4, C-5 | Copper-catalyzed reaction | Copper catalyst, Nitroalkane (for C-5) | Imidamides, Carboxylic acids rsc.org |

| C-7 (of imidazo[1,2-b]pyrazole) | Br/Mg-exchange | iPrMgCl·LiCl | 7-bromo-1H-imidazo[1,2-b]pyrazole rsc.org |

| C-3 (of imidazo[1,2-b]pyrazole) | Directed magnesiation | TMPMgCl·LiCl | Cyano-substituted 1H-imidazo[1,2-b]pyrazole rsc.org |

Preparation of Specific this compound Derivatives (e.g., 1-amino-1H-imidazole-5-carboxamide)

The synthesis of specific, functionally rich imidazole derivatives is of significant interest. For example, 5-amino-1H-imidazole-4-carboxamide (AICA) is a key intermediate for the antitumor drug temozolomide. acs.org An efficient one-step synthesis of AICA has been developed from commercially available hypoxanthine (B114508). acs.org This process involves heating hypoxanthine with ammonia in an autoclave, resulting in a significant yield improvement and cost reduction compared to previous methods. acs.org

Furthermore, 5-amino-1H-imidazole-4-carboxamide can be converted into Schiff bases by reacting it with various aromatic aldehydes. derpharmachemica.com These Schiff bases can then be further transformed into thiazolidinone derivatives through reaction with mercaptoacetic acid. derpharmachemica.com

A multicomponent reaction strategy has also been developed for the regioselective synthesis of 1-amino-1H-imidazole-2(3H)-thione derivatives. mdpi.com This approach involves the azidation of α-halohydrazones followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide. mdpi.com

Preparation of 1H-Imidazol-4-yl-1-amine Derivatives via Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. An efficient one-pot, two-step method for the preparation of 1H-imidazol-4-yl-1-amine derivatives has been developed using potassium carbonate (K₂CO₃) as a promoter. eurekaselect.combenthamdirect.com This cascade reaction involves the amination of acetates followed by the deprotection of the imidazole nitrogen, affording secondary amines with an imidazole group in good yields. eurekaselect.combenthamdirect.com

Silver-catalyzed cascade reactions have also been employed in the synthesis of 1,2,5-trisubstituted 1H-imidazoles from propargylamines and ketenimines. chim.it Additionally, a one-pot assembly of 4-(imidazol-1-yl)indole derivatives has been achieved through a sequential dearomatization and a silver-catalyzed cyclization/cesium carbonate-mediated conjugate addition/aromatization cascade reaction. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound and its derivatives, is a pivotal area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on developing sustainable, efficient, and non-hazardous synthetic routes. While specific literature detailing green methodologies exclusively for the parent compound this compound is limited, extensive research on its derivatives provides a clear framework for how these principles are being successfully implemented. The strategies involve the use of alternative energy sources, greener solvents, efficient catalytic systems, and process optimization through one-pot and multi-component reactions.

Solvent selection is another core tenet of green chemistry. Many traditional syntheses of imidazole derivatives rely on volatile and often toxic organic solvents. asianpubs.org Research has demonstrated the successful replacement of these with environmentally benign alternatives. Water, or mixtures of water and ethanol, have been used effectively as a green solvent system for the synthesis of imidazole-containing heterocycles. ias.ac.in Deep eutectic solvents (DESs), such as those combining choline (B1196258) chloride with glycerol (B35011) or urea, have also emerged as effective, non-conventional, and recyclable reaction media for synthesizing 2-aminoimidazole derivatives. mdpi.com Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. One-pot syntheses of various imidazole derivatives have been successfully developed under solvent-free conditions, offering advantages like high yields, simplified setup, and mild reaction conditions. asianpubs.org For example, the N-alkylation of imidazole to produce imidazol-1-yl-acetic acid hydrochloride, an intermediate for zoledronic acid, has been achieved through a solvent-free process. ajgreenchem.com

The development of novel catalytic systems is crucial for enhancing the efficiency and sustainability of synthesis. Ionic liquids (ILs) have been employed as recyclable catalysts and green reaction media, offering benefits such as high product yields, high atom economy, and straightforward work-up procedures. tandfonline.com For instance, the acidic ionic liquid [BMIM]HSO4 has been used to catalyze the Debus-Radziszewski reaction under microwave irradiation for synthesizing tetrasubstituted imidazoles. tandfonline.com Moreover, metal-free and catalyst-free systems are being explored to avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org An expeditious one-pot, metal/catalyst-free method for synthesizing highly substituted 5-aminoimidazoles at room temperature showcases a particularly environmentally friendly approach. rsc.orgrsc.org When catalysis is necessary, researchers are developing more sustainable options, such as iron-catalyzed C-H amination using air as the oxidant and anisole (B1667542) as a green solvent, with water as the only byproduct. organic-chemistry.org

Multi-component reactions (MCRs) and one-pot syntheses are inherently green as they combine several synthetic steps into a single operation. This reduces the need for intermediate purification, minimizes solvent use and waste generation, and saves time and energy. rsc.org The synthesis of various substituted imidazoles has been effectively achieved through one-pot, multi-component procedures, often incorporating other green principles like the use of green solvents or catalysts. tandfonline.comresearchgate.net

These examples from the broader field of imidazole synthesis highlight the diverse strategies available for making the production of this compound and its derivatives more sustainable.

| Green Chemistry Approach | Specific Method/Reagent | Compound Type | Key Advantages |

| Alternative Energy Source | Microwave Irradiation | 2,4,5-Trisubstituted Imidazoles | Accelerated reaction, reduced energy use, high yields. researchgate.net |

| Microwave Heating | 1H-Imidazo[1,2-a]imidazole-3-amine Derivatives | Short reaction time, high yields, operational simplicity. researchgate.net | |

| Green Solvents | Deep Eutectic Solvents (Choline chloride/Urea) | 2-Aminoimidazoles | Reduced reaction time, avoids toxic VOCs, recyclable medium. mdpi.com |

| Water:Ethanol (1:1) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Recyclable medium, mild conditions, excellent yields. ias.ac.in | |

| Anisole | Imidazole-Fused-Ring Systems | Green solvent with water as the only byproduct. organic-chemistry.org | |

| Catalysis | Ionic Liquid ([BMIM]HSO4) | Tetrasubstituted Imidazoles | Recyclable catalyst, high atom economy. tandfonline.com |

| Iron (FeCl3) | Imidazole-Fused-Ring Systems | Uses air as oxidant, ligand-free conditions. organic-chemistry.org | |

| Nanocatalyst (ZnO NPs) | Benzimidazole Derivatives | Higher yield, shorter time, recyclable catalyst. | |

| Process Optimization | Solvent-Free One-Pot Synthesis | Various Imidazole Derivatives | High yields, mild conditions, no solvent waste. asianpubs.org |

| Metal/Catalyst-Free One-Pot Synthesis | 5-Aminoimidazoles | Room temperature, avoids toxic reagents, no chromatographic purification. rsc.orgrsc.org |

Reaction Mechanisms and Reactivity Studies of 1h Imidazol 1 Amine

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group attached to the N1 position of the imidazole (B134444) ring in 1H-Imidazol-1-amine significantly influences its chemical behavior. This exocyclic amine is a key site for nucleophilic reactions.

Participation in Nucleophilic Substitution Reactions

The amine group of this compound and its derivatives readily participates in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a wide array of functionalized imidazole compounds. For instance, the reaction with electrophilic reagents is a common strategy. The synthesis of N-(3-(1H-Imidazol-1-yl)propyl) derivatives, which are inhibitors of heme oxygenase-1 (HO-1), involves alkylation or condensation reactions with imidazole precursors.

A typical example is the nucleophilic substitution reaction between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride. This reaction, which proceeds via an SN2 mechanism, is usually carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to deprotonate the amine, thereby enhancing its nucleophilicity and facilitating the substitution. The reaction is often conducted under reflux conditions (40–80°C) in solvents such as dichloromethane (B109758) or ethanol, with reaction times typically ranging from 12 to 24 hours. Density functional theory (DFT) calculations have estimated the transition state energy barrier for this SN2 reaction to be approximately 25 kcal/mol.

The nucleophilicity of the amine group is higher in N1-substituted imidazoles compared to their C2-substituted counterparts, which affects their reactivity in cross-coupling reactions. Copper-catalyzed Ullmann-type couplings are effective for the N-arylation of this compound with aryl halides, while alkylation with alkyl halides follows an SN2 pathway, often requiring a base like potassium carbonate for activation.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| 3-(1H-imidazol-1-yl)propylamine | Thiophen-2-ylmethyl chloride | NaOH or K₂CO₃ | N-substituted imidazole |

| This compound | Aryl halide | Copper catalyst | N-arylated imidazole |

| This compound | Alkyl halide | K₂CO₃ | N-alkylated imidazole |

Involvement in Condensation and Cyclization Reactions

The amine functionality of this compound is also pivotal in condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems. These reactions are central to the synthesis of various imidazole-containing scaffolds.

Condensation reactions often involve the reaction of the amine with carbonyl compounds. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot, four-component condensation reaction. unipi.itsapub.org A plausible mechanism involves the initial reaction of an aldehyde, a substituted aniline (B41778), and ammonium (B1175870) acetate (B1210297) to form an intermediate, which then condenses with a diketone like benzil (B1666583) to form the tetrasubstituted imidazole. sapub.org

Cyclization reactions are also a key feature of the reactivity of this compound derivatives. For instance, the synthesis of 1,2,5-trisubstituted 1H-imidazoles can be achieved through a silver-catalyzed cascade reaction of propargylamines with ketenimines. chim.it This process involves a nucleophilic addition of the propargylic amine to the ketenimine, followed by an electrophilic cyclization of the alkyne. chim.it In some cases, intramolecular cyclization of intermediates derived from this compound can lead to the formation of fused ring systems. rsc.org For example, the reaction of an enone with an in situ formed N-hydroxy-imidamide can lead to an α-aminoketone, which then undergoes cyclodehydration to form a 1-hydroxyimidazole. rsc.org

Ring Transformation and Rearrangement Mechanisms

The imidazole ring, particularly when substituted with certain functional groups, can undergo fascinating ring transformation and rearrangement reactions.

ANRORC-like Mechanisms in Nitroimidazole Derivatives

Nitro-substituted derivatives of 1H-imidazole can undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type reactions. researchgate.netrsc.orgresearchgate.netuchile.cl These mechanisms are particularly studied in the context of the reaction of dinitroimidazoles with nucleophiles like aniline. researchgate.netrsc.orgresearchgate.net

The reaction is initiated by the nucleophilic attack of the amine on the electron-deficient imidazole ring. researchgate.net Computational studies on the reaction between 1,4-dinitro-1H-imidazole and aniline suggest that the most favorable pathway involves an initial nucleophilic attack at the C5 position of the imidazole ring. researchgate.netrsc.orgresearchgate.net This is followed by a ring-opening step to form a ring-opened intermediate. researchgate.net Subsequent cyclization of this intermediate and elimination of a nitramide (B1216842) group leads to the formation of the transformed product. researchgate.net The distortion of the imidazole ring appears to be a key factor favoring the nucleophilic attack at the C5 site. rsc.orgresearchgate.net The 5-exo-trig cyclization step has been identified as the rate-determining step in this transformation. rsc.orgresearchgate.net

Table 2: Key Steps in the ANRORC-like Mechanism of 1,4-Dinitro-1H-imidazole with Aniline

| Step | Description |

| 1. Nucleophilic Addition | Aniline attacks the C5 position of the 1,4-dinitro-1H-imidazole ring. researchgate.netrsc.org |

| 2. Ring Opening | The imidazole ring cleaves to form a ring-opened intermediate. researchgate.net |

| 3. Ring Closure | The intermediate undergoes a 5-exo-trig cyclization. rsc.orgresearchgate.net |

| 4. Elimination | A nitramide group is eliminated to yield the final product. researchgate.net |

Carbene Insertion Pathways

Carbene insertion reactions represent another pathway for the transformation of imidazole derivatives. These reactions involve the in-situ generation of a carbene species that can then insert into various bonds. An efficient method for synthesizing 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com The proposed mechanism includes the intramolecular cyclization of the starting triazole, followed by ring opening and the insertion of an in-situ formed carbene intermediate into the O-H bond of an alcohol. mdpi.com

Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful tool for C-H functionalization. dicp.ac.cn While direct examples involving this compound are not explicitly detailed in the provided search results, the general principle is applicable to imidazole systems. For instance, rhodium-catalyzed carbene insertion into the C(2)-H bond of indoles has been demonstrated. dicp.ac.cn Gold-catalyzed reactions can also proceed through carbene intermediates, leading to the formation of complex heterocyclic structures. researchgate.net

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound and its derivatives is significantly influenced by a variety of intramolecular and intermolecular interactions.

Intramolecular hydrogen bonding can play a crucial role in determining the conformation and reactivity of these molecules. For example, in a hydrazone derived from a formyl-pyrroleacrylate, an intramolecular hydrogen bond between a pyrrole (B145914) N-H group and a nitrogen atom was observed, leading to an elongation of the N-H bond. tandfonline.com Such interactions can stabilize specific conformations and influence the molecule's electronic properties. tandfonline.com The presence of both electron-withdrawing nitro groups and electron-donating amino groups in a compound like 2-methyl-4-nitro-1H-imidazol-1-amine creates a unique electronic environment that affects its tautomeric preferences and reactivity.

Intermolecular interactions are also critical, especially in the solid state and in solution. The imidazole ring is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen). nih.govmdpi.com These hydrogen bonding capabilities are fundamental to the biological activity of many imidazole-containing compounds, such as histidine. nih.govmdpi.com In the crystal structure of 1H-imidazol-1-ylmethanol, strong O-H···N hydrogen bonds are observed, leading to the formation of supramolecular assemblies. Furthermore, π-π stacking interactions between imidazole rings can contribute to the stability of crystal structures and influence molecular recognition processes. sapub.orgvulcanchem.com The presence of substituents can also introduce steric effects that alter molecular packing and reactivity. For instance, an ethyl group on the imidazole ring can introduce steric hindrance that affects crystal lattice stability.

Kinetic and Thermodynamic Investigations of Reaction Pathways

While comprehensive experimental kinetic and thermodynamic data specifically for this compound are not extensively detailed in publicly available literature, significant insights can be drawn from computational studies and experimental investigations of closely related imidazole compounds. These studies are crucial for understanding the underlying principles that govern the reactivity, stability, and reaction mechanisms of N-amino-imidazoles.

Detailed Research Findings

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction pathways of imidazole derivatives. DFT calculations allow for the prediction of electronic properties, such as HOMO-LUMO gaps, and thermochemical stability, which are critical for evaluating synthetic feasibility.

Computational Investigations of Reaction Barriers:

Quantum chemical calculations have been instrumental in mapping the potential energy surfaces for various reactions involving the imidazole core. These studies provide estimations of activation energies (ΔG‡ or Eₐ) and reaction energies (ΔG), which are fundamental to predicting reaction rates and spontaneity.

For instance, computational analysis of reactions involving the parent imidazole molecule with atmospheric oxidants reveals distinct energetic preferences for different pathways. The reaction with hydroxyl radicals (•OH) can proceed via two main routes: OH-addition to the carbon atoms of the ring or H-atom abstraction. The calculated free energy barriers for the OH-addition pathways are significantly lower (3.44–5.97 kcal/mol) than those for H-abstraction (13.96–40.11 kcal/mol), indicating that addition is the more favorable kinetic pathway. acs.org In contrast, for the reaction with the nitrate (B79036) radical (NO₃•), hydrogen abstraction from the N-H group is kinetically dominant, with a very low activation barrier of 0.37 kcal/mol. acs.org

Mechanistic studies on substituted imidazoles provide further insight. DFT calculations on the BEMP-catalyzed cyclization of an imidazole derivative showed a cyclization barrier (ΔG‡) of 12.5 kcal/mol, a value consistent with rapid, sub-minute reaction times observed experimentally. vulcanchem.com Similarly, investigations into the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction between 1,4-dinitro-1H-imidazole and aniline have utilized DFT to model the transition state structures and determine the free activation energies for the rate-determining steps. researchgate.net

The reactivity of the exocyclic amine group in this compound can be compared to studies on CO₂ capture by amines. The direct reaction between CO₂ and a single amine molecule has a high activation energy barrier of 40–50 kcal/mol. acs.org However, this barrier is dramatically lowered to around 13-16 kcal/mol when a second amine molecule assists in the proton transfer, a mechanism that is likely relevant for reactions involving the amino group of this compound. acs.org

Interactive Data Table: Calculated Activation Energies for Imidazole-Related Reactions

The following table summarizes selected computationally derived activation energies for reactions involving imidazole and its derivatives, illustrating the types of kinetic data obtained through such investigations.

| Reaction Type | Compound(s) | Method | Activation Energy (kcal/mol) | Finding |

| OH Radical Addition | Imidazole + •OH | DFT | 3.44–5.97 acs.org | Addition to the imidazole ring is kinetically favored over hydrogen abstraction. acs.org |

| H-Atom Abstraction | Imidazole + NO₃• | DFT | 0.37 acs.org | N-H abstraction by the nitrate radical is a very low-barrier process. acs.org |

| Cyclization | 1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine precursor | DFT | 12.5 (ΔG‡) vulcanchem.com | The low barrier is consistent with experimentally observed fast reaction rates. vulcanchem.com |

| Amine-Assisted CO₂ Reaction | CO₂ + 2x Methylamine | DFT | 13.2 acs.org | A second amine molecule significantly lowers the activation barrier for carbamate (B1207046) formation. acs.org |

| Direct CO₂ Reaction (Unassisted) | CO₂ + Methylamine | DFT | 42.8 acs.org | The 1:1 reaction is kinetically unlikely due to a high activation barrier. acs.org |

Thermodynamic Parameters:

Thermodynamic data, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), define the energetic landscape of a reaction, indicating whether it is exothermic or endothermic and spontaneous or non-spontaneous.

Experimental measurements for the quaternization of 1-methylimidazole (B24206) with 1-bromobutane, an Sₙ2 reaction analogous to potential alkylations of this compound, show the reaction is highly exothermic with a heat of reaction (ΔH) of -96 kJ/mol. ku.edu The spontaneity of reactions is quantified by the Gibbs free energy change (ΔG). For the enzymatic reaction involving 5'-Phosphoribosyl-4-carboxy-5-aminoimidazole, a biochemically relevant imidazole derivative, the ΔG is -15.5 kcal/mol, indicating a spontaneous process. modelseed.org

The standard enthalpy of formation (ΔfH°) provides a measure of a compound's intrinsic stability. For the parent 1H-Imidazole in its solid state, this value has been reported, providing a thermodynamic benchmark for the imidazole core. nist.gov

Interactive Data Table: Thermodynamic Data for Imidazole-Related Compounds

This table presents key thermodynamic parameters for reactions and formation of representative imidazole compounds.

| Parameter | Compound(s) / Reaction | Value | Significance |

| Enthalpy of Reaction (ΔH) | 1-Methylimidazole + 1-Bromobutane | -96 kJ/mol ku.edu | Indicates a highly exothermic quaternization reaction. ku.edu |

| Gibbs Free Energy (ΔG) | ATP + L-Aspartate + 5'-Phosphoribosyl-4-carboxy-5-aminoimidazole → Products | -15.5 kcal/mol modelseed.org | Shows the enzymatic synthesis of SAICAR is a spontaneous process. modelseed.org |

| Enthalpy of Formation (ΔfH°solid) | 1H-Imidazole | 49.4 ± 0.63 kJ/mol nist.gov | Represents the standard enthalpy change for the formation of the solid compound from its elements. nist.gov |

These kinetic and thermodynamic investigations are fundamental to constructing accurate reaction energy profiles, identifying rate-determining steps, and understanding how substituents and reaction conditions influence the chemical behavior of imidazole-containing molecules like this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

While a specific experimental ¹H NMR spectrum for the parent 1H-Imidazol-1-amine is not widely documented in readily available literature, the expected chemical shifts can be inferred from the analysis of related imidazole (B134444) derivatives. neu.edu.trijpsonline.com The spectrum would feature distinct signals corresponding to the protons of the imidazole ring and the N-amino group.

The imidazole ring protons (H2, H4, and H5) are expected to appear in the aromatic region of the spectrum. For the parent imidazole, the H2 proton typically resonates further downfield (around 7.7 ppm) compared to the H4 and H5 protons (around 7.15 ppm) due to the influence of the two adjacent nitrogen atoms. researchgate.net In this compound, the attachment of the amino group at the N1 position would influence the electronic distribution within the ring, causing shifts in these proton signals. The protons of the exocyclic amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In derivatives like 2-methyl-4-nitro-1H-Imidazol-1-amine, the amine protons are observed as a doublet at δ 4.69 ppm.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. For this compound, experimental ¹³C NMR spectra have been recorded and analyzed. rsc.orgrsc.org The spectrum shows distinct resonances for the three carbon atoms of the imidazole ring (C2, C4, and C5).

The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution at the N1 position. Studies on 1-aminoimidazole and its derivatives in various solvents like CDCl₃ and DMSO-d₆ have been used to understand the electronic structure and basicity of the molecule. rsc.orgrsc.org The precise chemical shifts help in confirming the substitution pattern and the integrity of the imidazole core.

Table 1: Experimental ¹³C NMR Chemical Shifts for 1-Aminoimidazole (Data derived from studies on the basicity and protonation site of N-aminoazoles) rsc.orgrsc.org

| Carbon Atom | Solvent | Chemical Shift (δ, ppm) |

| C2 | CDCl₃ | Data not specified |

| C4 | CDCl₃ | Data not specified |

| C5 | CDCl₃ | Data not specified |

| C2 | DMSO-d₆ | Data not specified |

| C4 | DMSO-d₆ | Data not specified |

| C5 | DMSO-d₆ | Data not specified |

| Note: While the study confirms the recording and analysis of the spectra, specific chemical shift values for the neutral molecule are not provided in the abstract. |

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms within a molecule, offering insights into their chemical environment, hybridization, and involvement in chemical processes like protonation. researchgate.netnih.gov The ¹⁵N NMR spectrum of this compound has been experimentally recorded in both neutral and acidic media. rsc.orgrsc.org

The molecule contains three distinct nitrogen atoms: the exocyclic amino nitrogen (N-NH₂) and the two imidazole ring nitrogens (N1 and N3). This technique is particularly valuable for determining the site of protonation. By comparing the ¹⁵N chemical shifts in a neutral solvent with those in an acidic medium (like trifluoroacetic acid or sulfuric acid), the nitrogen atom that acts as the primary basic center can be identified. rsc.orgrsc.org For N-aminoazoles, protonation typically occurs at a pyridine-like nitrogen atom on the ring, which would be the N3 position in this compound. rsc.org This event causes a significant change in the chemical shift of the involved nitrogen atom, confirming its role as the protonation site.

The synergy between experimental NMR data and theoretical calculations provides a robust method for structural validation. tandfonline.comresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts (¹H, ¹³C). tandfonline.com

For complex heterocyclic systems, including imidazole derivatives, these computational approaches have shown excellent agreement with experimental findings. tandfonline.comresearchgate.net The process involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. These theoretical values are then correlated with the experimental chemical shifts. A high correlation coefficient (R²) indicates that the computed structure is a good representation of the molecule in solution. tandfonline.com This correlative approach is crucial for unambiguously assigning complex spectra and for understanding the influence of conformational and electronic effects on chemical shifts.

Nitrogen-15 (15N) NMR Spectroscopy

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule and to obtain information about bonding and coordination.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional groups. While a complete spectrum for the parent compound is not readily detailed, analysis of its derivatives allows for the assignment of key vibrational modes.

Key expected vibrational frequencies include:

N-H Stretching: The primary amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations. These bands are typically found in the region of 3300-3500 cm⁻¹. For instance, a characteristic N-H stretching band for related derivatives is noted around 3194 cm⁻¹. In 2-methyl-4-nitro-1H-Imidazol-1-amine, this stretch appears at 3537 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected above 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations for C=N and C=C bonds, typically appearing in the 1400-1650 cm⁻¹ region.

Ring Vibrations: Other vibrations corresponding to the breathing and deformation of the imidazole ring will be present at lower frequencies.

N-N Stretching: The stretching vibration of the nitrogen-nitrogen single bond is expected, though it is often weak and difficult to assign definitively from the IR spectrum.

In studies involving metal complexes, FT-IR is also used to investigate the coordination modes of the ligand. Changes in the vibrational frequencies of the imidazole ring upon coordination to a metal center can confirm the involvement of the nitrogen atoms in bonding. rsc.org

Table 2: Characteristic FT-IR Vibrational Frequencies for Imidazole Derivatives

| Functional Group / Vibration | Compound Class | Approximate Wavenumber (cm⁻¹) | Reference(s) |

| N-H Stretch (Amine) | This compound derivatives | ~3194 - 3537 | |

| C=N Stretch (Ring) | N-benzyl-2-(1H-imidazol-1-yl)acetamide | 1597 | ijpsonline.com |

| NO₂ Asymmetric Stretch | 2-methyl-4-nitro-1H-Imidazol-1-amine | 1520 | |

| C-N Bending | 2-methyl-4-nitro-1H-Imidazol-1-amine | 1443 |

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Normal Mode Assignment

Fourier Transform Raman (FT-Raman) spectroscopy, in conjunction with theoretical calculations, offers profound insights into the vibrational modes of this compound and its derivatives. researchgate.netderpharmachemica.com Experimental FT-Raman spectra, often recorded from solid samples using a Nd:YAG laser, are compared with theoretical spectra computed using methods like Density Functional Theory (DFT) at the B3LYP level. derpharmachemica.comnih.gov This comparative analysis allows for precise assignment of the observed Raman bands to specific vibrational normal modes of the molecule. researchgate.net

For related imidazole derivatives, detailed vibrational assignments have been performed. For instance, the characteristic C-H stretching vibrations of the imidazole ring and any associated phenyl groups typically appear in the 3100-3000 cm⁻¹ region. nih.gov The N-H stretching vibrations of the amine group are generally observed in the 3500–3300 cm⁻¹ range. nih.gov Ring stretching vibrations of the imidazole core are found in the 1600–1400 cm⁻¹ region. nih.gov The potential energy distribution (PED) is calculated to confirm the nature of these vibrational modes. derpharmachemica.com

Table 1: Illustrative FT-Raman Vibrational Assignments for Imidazole-Containing Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Stretch | 3500–3300 | nih.gov |

| Aromatic C-H Stretch | 3100–3000 | nih.gov |

| C=C Ring Stretch | 1600–1400 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. Using techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ can be readily identified, confirming the compound's identity. researchgate.net For example, a derivative of this compound, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, showed a clear [M+1]⁺ peak at m/z 334.2. researchgate.net

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. For N-aryl substituted benzimidazoles, which share structural similarities, fragmentation often begins with the elimination of substituents, followed by the cleavage of C-N bonds within the imidazole ring or the loss of an HCN fragment from the ring itself. researchgate.net This detailed analysis of fragment ions helps in the unambiguous identification of the compound's structure. researchgate.netmdpi.com

Table 2: Exemplary Mass Spectrometry Data for an Imidazole Derivative

| Ion | m/z | Type | Reference |

| [M+H]⁺ | 334.2 | Molecular Ion | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. researchgate.net The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to higher energy states. shu.ac.uk The resulting spectrum displays absorption bands that are characteristic of the chromophores present in the molecule. shu.ac.uktanta.edu.eg

For organic molecules containing π systems and heteroatoms with non-bonding electrons (n-electrons), like this compound, the most significant electronic transitions are typically n → π* and π → π. shu.ac.ukazooptics.com The π → π transitions are generally more intense than n → π* transitions. shu.ac.uk In studies of related imidazole derivatives, observed electronic absorption wavelengths in the range of 250–320 nm have been assigned to π-to-π* transitions. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to support the assignment of these electronic transitions. researchgate.net The solvent can influence the position of these absorption bands; for instance, n → π* transitions may experience a blue shift (to shorter wavelengths) in polar solvents. tanta.edu.eg

Table 3: Typical Electronic Transitions Observed in Imidazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | References |

| π → π | 250–320 | researchgate.netazooptics.com |

| n → π | 200-700 | shu.ac.ukazooptics.com |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and crystal packing. For derivatives of this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming molecular structures and stereochemistry. tjpr.orgresearchgate.net

For example, the crystal structure of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine revealed that the quinazoline (B50416) and imidazole planes are not coplanar, with a significant dihedral angle between them. researchgate.net The analysis also identified key intermolecular interactions, such as N-H···N hydrogen bonds, which are responsible for the packing of molecules in the crystal lattice. researchgate.net Similarly, the crystal structure of another imidazole derivative, 5-(1H-Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine, showed that molecules are linked by weak C–H···O and C—H···N hydrogen bonds, forming a two-dimensional network. nih.govresearchgate.net These detailed structural insights are crucial for understanding the molecule's properties and interactions.

Table 4: Illustrative Crystallographic Data for an Imidazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | tjpr.org |

| Space Group | P-1 | tjpr.org |

| Dihedral Angle (Naphthalene-Imidazole) | 86.1 (2)° | nih.govresearchgate.net |

| Intermolecular Interactions | C–H···O, C–H···N hydrogen bonds | nih.govresearchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 1H-imidazol-1-amine and its related compounds, various methods are employed to predict their geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study imidazole-based compounds. Researchers have employed various functionals to investigate the properties of this compound derivatives.

For instance, the geometry of the energetic material 2,4,5-trinitro-1H-imidazol-1-amine has been optimized using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netresearchgate.net This combination is well-regarded for its ability to predict molecular structures accurately. Furthermore, the M06-2X functional, paired with the larger 6-311++G(d,p) basis set, has been utilized to calculate the electronic properties of this same nitro-derivative, providing insights into its stability and reactivity. researchgate.net

DFT calculations are also applied to Schiff bases derived from this compound. The B3LYP functional has been used with basis sets like 6-31G** to determine the stabilities of different tautomeric forms in these more complex structures. researchgate.net

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameters, are also valuable tools. The Hartree-Fock (HF) method, a foundational ab initio approach, has been applied to study Schiff bases incorporating the this compound moiety. researchgate.net These calculations, often used in conjunction with experimental data, help to elucidate the relative stability of tautomers and optimize the ground-state geometry of these molecules. researchgate.net While HF methods are computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, they provide a fundamental baseline for understanding the electronic structure.

Basis Set Selection and Optimization

The choice of a basis set is critical for the accuracy of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For derivatives of this compound, Pople-style basis sets are commonly selected.

6-311++G(d,p): This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The '(d,p)' denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is crucial for describing chemical bonds accurately. This basis set has been used in DFT studies on derivatives like 2,4,5-trinitro-1H-imidazol-1-amine and various Schiff bases. researchgate.net

6-31G(d): This is a smaller, double-zeta basis set. While less computationally expensive, it still provides reliable results for many systems. It includes polarization functions on heavy atoms, which is a significant improvement over minimal basis sets. It has been employed in studies of Schiff bases to analyze tautomeric stability. researchgate.net

The geometric optimization of molecules like 2,4,5-trinitro-1H-imidazol-1-amine has also been successfully performed using the B3LYP functional combined with the 6-311G(d,p) basis set. researchgate.netresearchgate.net

Electronic Structure and Reactivity Analysis

Computational methods are particularly powerful for analyzing the electronic characteristics that govern a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 2,4,5-trinitro-1H-imidazol-1-amine, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have determined the HOMO-LUMO energy gap under different conditions. In the gas phase, the energy gap was calculated to be 6.64 eV. researchgate.net This value increased to 9.48 eV in a benzene (B151609) solvent, indicating greater stability in that environment. researchgate.net

| Environment | HOMO-LUMO Energy Gap (eV) | Computational Method |

|---|---|---|

| Gas Phase | 6.64 | M06-2X/6-311++G(d,p) |

| Benzene | 9.48 | M06-2X/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) Mapping and Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are used to predict how a molecule will interact with other species, making them invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

While specific MEP maps for the parent this compound are not detailed in the available research, related reactivity analyses like Fukui functions and dual descriptor calculations have been performed on its derivatives. researchgate.net For 2,4,5-trinitro-1H-imidazol-1-amine, these calculations help to unambiguously identify the most likely sites for nucleophilic and electrophilic interactions, serving a similar predictive purpose as MEP maps by revealing the local reactivity of the molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Local Reactivity Descriptors

Fukui functions are crucial in identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. ijsr.net The function f+ indicates regions susceptible to nucleophilic attack (electrophilic sites), while f- points to regions prone to electrophilic attack (nucleophilic sites). scielo.br A higher value of the Fukui function signifies a greater probability of a reaction occurring at that site. scielo.br

For 2,4,5-trinitro-1H-imidazol-1-amine, Fukui functions have been generated to reveal sites of electrophilic and nucleophilic behavior. researchgate.net In various imidazole (B134444) derivatives, these functions have successfully identified reactive regions. For instance, in one case, the imidazole ring was identified as a primary site for electrophilic attack, while for nucleophilic attack, positive f+ values were found on atoms in both the aromatic and imidazole rings. scielo.br

The dual descriptor, f(2)(r), offers a more refined prediction of reactivity by simultaneously revealing both nucleophilic and electrophilic sites. researchgate.net It is a biphasic function where positive values (f(2)(r) > 0) indicate regions susceptible to nucleophilic attack, and negative values (f(2)(r) < 0) indicate regions prone to electrophilic attack. researchgate.net Mathematical analysis suggests that the dual descriptor is a more accurate tool than Fukui functions for pinpointing these reactive regions. researchgate.netresearchgate.net

For 2,4,5-trinitro-1H-imidazol-1-amine, the dual descriptor has been used to analyze its local reactivity. researchgate.net Studies have shown that the dual descriptor can unambiguously expose truly nucleophilic and electrophilic regions and is less affected by the limitations of the frontier molecular orbital approximation compared to Fukui functions. researchgate.net

Fukui Functions for Electrophilic and Nucleophilic Regions

Thermodynamic Property Calculations and Solvent Effects (e.g., Onsager Model)

Thermodynamic properties and the influence of solvents are critical for understanding the behavior of a compound in different environments. The Onsager continuum model is often used to assess solvent effects. vulcanchem.com For instance, calculations on a related urea-imidazole hybrid showed a significant reduction in total energy when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water, indicating stabilization in polar media. vulcanchem.com The dipole moment also tends to increase with solvent polarity. vulcanchem.com

Calculations for a derivative of this compound at 298 K yielded the following thermodynamic parameters:

Enthalpy of formation (ΔHf°): -214.7 kJ/mol

Standard entropy (S°): 342.1 J/(mol·K)

Heat capacity (Cp): 198.4 J/(mol·K) vulcanchem.com

The energetic behavior of molecules in different solvent media can be examined using methods like the Polarizable Continuum Model (PCM). researchgate.net Such studies have shown that the stability of a compound can vary with the solvent. researchgate.net For example, one study on a trinitro-imidazole derivative indicated higher stability in benzene and lower stability in the gas phase. researchgate.net

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target, such as a protein or enzyme. researchgate.netsapub.org This method provides insights into the potential biological activity of a compound. researchgate.netmdpi.com

For various imidazole derivatives, molecular docking studies have been conducted to explore their potential as antimicrobial, anticancer, or antifungal agents. mdpi.comresearchgate.netresearchgate.netsapub.orgd-nb.info These studies help in understanding how the molecule binds within the active site of a target protein, identifying key interactions that contribute to its biological effect. researchgate.net For example, docking studies on imidazole derivatives against the fungal protein cytochrome P450 14α-demethylase have been used to assess their inhibitory activity. sapub.org The predicted binding energy from these simulations gives an indication of the molecule's potential efficacy. researchgate.netmdpi.com

Coordination Chemistry of 1h Imidazol 1 Amine and Its Derivatives

Ligand Properties and Versatile Coordination Modes with Metal Ions

1H-Imidazol-1-amine and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple potential donor sites. The imidazole (B134444) ring itself contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH) is basic and typically binds to metal ions. wikipedia.org This nitrogen atom acts as a pure sigma-donor. wikipedia.org The addition of the 1-amino group introduces another potential coordination site, allowing for various binding modes.

The coordination capabilities of these ligands are significantly influenced by the substituents on the imidazole ring and the amine group. ontosight.ai For instance, the presence of bulky substituents can sterically hinder certain coordination geometries. The electronic properties of the substituents also play a crucial role; electron-donating groups enhance the basicity of the nitrogen atoms, strengthening the metal-ligand bond, while electron-withdrawing groups have the opposite effect.

Derivatives of this compound can act as monodentate, bidentate, or bridging ligands. In monodentate coordination, typically the more basic imidazole nitrogen binds to the metal center. researchgate.net Bidentate coordination can occur through the imidazole nitrogen and the exocyclic amine nitrogen, forming a stable five-membered chelate ring. This mode of coordination is crucial in the formation of various metal complexes. ajol.info Bridging coordination is also common, where the ligand links two or more metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com

The versatility of their coordination is demonstrated in the formation of complexes with a wide range of transition metals, including copper, zinc, cobalt, and nickel. ajol.info For example, this compound derivatives form stable complexes with Cu(I) and can bind to Zn(II) in aqueous solutions, mimicking the coordination environment of histidine residues in metalloenzymes. The coordination geometry around the metal center can vary from tetrahedral to octahedral, depending on the ligand-to-metal ratio and the nature of the metal ion. researchgate.net

Furthermore, functionalization of the imidazole ring, for instance by introducing carboxylate groups, expands the coordination possibilities. 4,5-Imidazoledicarboxylic acid (H3IMDC), a derivative of imidazole, possesses six potential donor atoms: two imidazole nitrogens and four carboxylate oxygen atoms. walshmedicalmedia.com This allows for a rich variety of coordination modes and the construction of complex supramolecular structures. walshmedicalmedia.com Similarly, ligands like 3-(1H-imidazol-4-yl)benzoic acid, which incorporate both imidazolyl and carboxylate groups, can form two-dimensional coordination polymers with varying topologies. mdpi.com

Table 1: Coordination Properties of this compound and its Derivatives

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Structures |

| This compound | Imidazole Nitrogen, Amine Nitrogen | Monodentate, Bidentate (Chelating), Bridging | Discrete Metal Complexes, Coordination Polymers |

| Substituted 1-Aminoimidazoles | Imidazole Nitrogen, Amine Nitrogen, Functional Group Atoms | Monodentate, Bidentate, Tridentate, Bridging | Metal-Organic Frameworks (MOFs), Catalysts |

| Imidazole Carboxylates | Imidazole Nitrogens, Carboxylate Oxygens | Multidentate, Bridging | High-Dimensionality Coordination Polymers |

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers using this compound and its derivatives as organic linkers is a burgeoning area of materials science. These ligands are excellent candidates for constructing such extended structures due to their ability to bridge multiple metal centers. researchgate.net The synthesis is often achieved through solvothermal or hydrothermal methods, where the metal salt and the imidazole-based ligand are heated in a solvent, leading to the self-assembly of the crystalline framework. mdpi.commdpi.com

A key feature of imidazole-based ligands in MOF synthesis is their directional binding and rigidity, which allows for the predictable formation of specific network topologies. For instance, tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), a triphenylamine-based ligand with three imidazole groups, possesses a trigonal symmetry that makes it a versatile building block for creating three-dimensional MOFs. The synthesis of TIPA-based MOFs typically involves the Ullmann coupling reaction to prepare the ligand, followed by its reaction with a metal salt.

The "one-pot" in situ synthesis approach has also emerged as a cost-effective method for preparing MOFs with complex imidazole-containing ligands from simpler, less expensive precursors. rsc.org This method integrates the synthesis of the organic ligand and the formation of the MOF in a single step. rsc.org

Other essential characterization techniques include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from single-crystal data. mdpi.com

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the MOF and can provide information about the presence of solvent molecules within the pores.

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the imidazole N-M bond.

Elemental Analysis: Confirms the chemical composition of the synthesized MOF. nih.govmdpi.com

The resulting MOFs and coordination polymers can exhibit a wide range of structural dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.govmdpi.comacs.org The choice of metal ion and the specific imidazole derivative, including the presence and position of functional groups, significantly influences the final structure and its properties. acs.org For instance, the reaction of amino-functionalized dicarboxylate ligands with d10 metal ions has led to the formation of novel MOFs with three-dimensional frameworks and interesting fluorescence properties. frontiersin.org

Applications in Homogeneous and Heterogeneous Catalysis

Complexes formed with this compound derivatives and transition metals have shown potential as catalysts in various chemical transformations. The imidazole moiety is a key component in many biological catalytic systems, such as in metalloenzymes, and this has inspired the development of synthetic catalysts. The versatility of these ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity.

In homogeneous catalysis, metal complexes of imidazole derivatives can be used in reactions such as cross-coupling reactions. For example, stable complexes of this compound derivatives with Cu(I) have been shown to be effective in this regard. The development of N-fused aminoimidazoles has also led to potent inhibitors of enzymes like topoisomerase IIα, demonstrating their potential in catalytic inhibition. acs.org

In the realm of heterogeneous catalysis, the incorporation of these ligands into MOFs and coordination polymers offers significant advantages. The well-defined and porous nature of these materials allows for the catalytic sites to be readily accessible to substrates, while the solid nature of the catalyst facilitates easy separation from the reaction mixture and potential for recycling.

N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

A particularly important application of imidazole derivatives in catalysis is their use as precursors for N-Heterocyclic Carbenes (NHCs). NHCs are a class of carbene ligands that are widely used in transition metal catalysis due to their strong σ-donating properties and their ability to form stable bonds with metal centers. mdpi.comnih.govscripps.edu These ligands are typically generated by the deprotonation of an imidazolium (B1220033) salt, which can be derived from 1H-imidazole. scripps.edu

NHC ligands have several advantages in catalysis:

Strong M-C Bond: The strong bond between the NHC and the metal center leads to highly stable catalysts. nih.gov

Tunable Properties: The steric and electronic properties of the NHC can be easily modified by changing the substituents on the nitrogen atoms of the imidazole ring, allowing for the optimization of catalytic performance. nih.gov

High Activity: NHC-metal complexes have shown high activity in a wide range of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), metathesis, and hydrogenation. acs.orgresearchgate.net

The development of NHC ligands derived from various imidazole precursors has been a major focus of research. researchgate.net For example, unsymmetrical NHC ligands can be synthesized from N-(2-iodoethyl)arylamine salts, which are in turn prepared from iodoethanol and aniline (B41778). researchgate.net The use of BIAN-NHC ligands, which have a rigid backbone, allows for enhanced control over the catalytic center due to a buttressing effect that pushes the N-wingtip substituents closer to the metal. nih.gov

NHCs have been shown to be effective mimics of imidazole/histidine ligands in stabilizing metal complexes, such as dinitrosyl iron complexes. nih.gov This highlights the close relationship between the coordination chemistry of imidazoles and the catalytic applications of their corresponding NHC derivatives.

Metal Ion Affinity and Chelation Studies

The imidazole ring and its derivatives, including this compound, exhibit a significant affinity for a variety of metal ions. This affinity is fundamental to their roles in biological systems, such as the binding of metal cofactors by histidine residues in proteins, and their applications in coordination chemistry and materials science. wikipedia.orgajol.info The nitrogen atoms in the imidazole ring can act as electron donors, forming coordination bonds with metal ions. nih.gov

The chelation properties of this compound derivatives are particularly noteworthy. The presence of the exocyclic amine group in addition to the imidazole nitrogen allows these molecules to act as bidentate ligands, forming stable five-membered chelate rings with metal ions. ajol.info This chelation enhances the stability of the resulting metal complexes compared to monodentate coordination.

Studies have shown that imidazole derivatives can bind to a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). ajol.infocube-biotech.com The strength of this interaction depends on several factors, including the nature of the metal ion, the pH of the solution, and the specific substituents on the imidazole ligand. For example, the imidazole-metal ion interaction is pH-dependent, with complex formation being favored around neutral pH.

The ability of imidazole derivatives to act as chelating agents has led to their investigation for various applications, such as in the development of metal-based drugs and for the sequestration of specific metals. smolecule.com The coordination of the ligand to the metal ion can be studied using various techniques, including spectroscopic methods (UV-Vis, FT-IR) and X-ray crystallography, which provide detailed information about the binding mode and the structure of the resulting complex. ajol.info

Table 2: Metal Ion Affinity of Imidazole Derivatives

| Metal Ion | Ligand Type | Application | Reference |

| Cu(II), Ni(II), Co(II), Zn(II) | Polyhistidine-tag | Protein Purification (IMAC) | nih.gov |

| Cu(I), Zn(II) | This compound derivatives | Catalysis, Metalloenzyme Mimics | |

| Various Transition Metals | Imidazole-based ligands | Metal-Organic Frameworks |

Advanced Applications in Organic Synthesis

Building Block for the Construction of Complex Molecular Architectures